molecular formula C9H20ClN B2931819 4-(Butan-2-yl)piperidinehydrochloride CAS No. 2460749-05-5; 857374-12-0

4-(Butan-2-yl)piperidinehydrochloride

Cat. No.: B2931819
CAS No.: 2460749-05-5; 857374-12-0
M. Wt: 177.72
InChI Key: DCJPAZLNWVEHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butan-2-yl)piperidine hydrochloride is a piperidine derivative substituted at the 4-position with a branched alkyl chain (butan-2-yl group) and paired with a hydrochloride counterion. Piperidine derivatives are widely studied for their pharmacological and chemical applications, particularly in drug development, where substituents on the piperidine ring modulate bioavailability, solubility, and receptor interactions .

Properties

CAS No.

2460749-05-5; 857374-12-0

Molecular Formula

C9H20ClN

Molecular Weight

177.72

IUPAC Name

4-butan-2-ylpiperidine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-3-8(2)9-4-6-10-7-5-9;/h8-10H,3-7H2,1-2H3;1H

InChI Key

DCJPAZLNWVEHFS-UHFFFAOYSA-N

SMILES

CCC(C)C1CCNCC1.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)piperidinehydrochloride typically involves the alkylation of piperidine with sec-butyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)piperidinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Butan-2-yl)piperidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Substituent Analysis

The table below summarizes key structural differences and inferred properties of 4-(Butan-2-yl)piperidine hydrochloride and related compounds:

Compound Name Substituent at 4-Position Key Functional Groups Molecular Formula Inferred Properties/Applications References
4-(Butan-2-yl)piperidine hydrochloride Butan-2-yl (branched alkyl) Aliphatic hydrocarbon C₉H₂₀ClN High lipophilicity; potential CNS or intermediate use -
Paroxetine Hydrochloride 4-(4-Fluorophenyl), 3-benzodioxolyloxy Fluorophenyl, benzodioxole C₁₉H₂₀FNO₃·HCl SSRI antidepressant; high receptor affinity
4-(Trifluoromethyl)piperidine hydrochloride Trifluoromethyl (CF₃) Electron-withdrawing CF₃ C₆H₁₁F₃N·HCl Enhanced stability; agrochemical/drug intermediate
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl (3-Methyl-2-butenyl)oxymethyl Ether, allyl group C₁₂H₂₂ClNO₂ Potential antiviral or anti-inflammatory activity
4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine HCl Phenoxyethyl, benzyl, chloro Aromatic, chlorine substituent C₂₀H₂₃Cl₂NO₂ Likely bioactive (e.g., antimicrobial)
Key Observations:
  • Lipophilicity : The butan-2-yl group in 4-(Butan-2-yl)piperidine hydrochloride increases lipophilicity compared to polar substituents like benzodioxol (Paroxetine) or trifluoromethyl groups. This may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .
  • The butan-2-yl group, being electron-donating, may reduce basicity .
  • Bulkiness: Bulky substituents (e.g., phenoxyethyl in ) may hinder receptor binding but improve metabolic stability. The butan-2-yl group balances lipophilicity and steric hindrance.

Physicochemical Properties

  • Solubility : Polar derivatives like Paroxetine hydrochloride may exhibit higher aqueous solubility than the butan-2-yl analog, which could require formulation adjustments for drug delivery.
  • Crystallinity: notes that 4-(Trifluoromethyl)piperidine hydrochloride forms white crystals, a common trait in hydrochloride salts. The butan-2-yl derivative likely shares similar crystalline behavior.

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